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An In-depth Technical Guide to the Discovery and Natural Sources of Kojibiose

Abstract
Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a rare disaccharide composed of two

glucose units linked by an α-(1→2) glycosidic bond. Initially discovered as a component of koji

extract, it is naturally present in low quantities in various foods like honey and beer.[1] Despite

its scarcity in nature, kojibiose has garnered significant interest from the scientific and

industrial communities due to its unique physicochemical properties and potential health

benefits, including prebiotic effects, low caloric value, and non-cariogenicity.[2][3][4] This

technical guide provides a comprehensive overview of the discovery of kojibiose, its natural

sources, and the methodologies for its production and analysis. It is intended for researchers,

scientists, and professionals in drug development and food science who are interested in the

applications of this functional sugar.

Discovery of Kojibiose
The discovery of kojibiose is intrinsically linked to the study of traditional Japanese

fermentation processes. It was first identified in koji extract, which is produced by fermenting

steamed rice or other grains with the mold Aspergillus oryzae.[1] However, the extremely low

concentrations in natural sources made large-scale extraction impractical, hindering further

research for many years.[1][5]

A significant breakthrough in the study of kojibiose metabolism came with the discovery and

characterization of enzymes that specifically act on it. Researchers identified kojibiose
phosphorylase (EC 2.4.1.230) in organisms like Escherichia coli K-12.[6][7][8] This enzyme
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catalyzes the reversible phosphorolysis of kojibiose into D-glucose and β-D-glucose-1-

phosphate.[6][7][8] More recently, a highly specific kojibiose hydrolase (kojibiase) was

discovered in the bacterium Mucilaginibacter mallensis, which hydrolyzes kojibiose into two

glucose molecules.[9] These enzymatic discoveries have been pivotal, not only for

understanding the biological role of kojibiose but also for developing efficient biotechnological

production methods.

Natural Sources and Occurrence
Kojibiose is found in a variety of natural and processed foodstuffs, albeit typically at very low

concentrations. This scarcity makes direct extraction for commercial purposes economically

unviable.[5]

Natural Source
Typical
Concentration/Presence

Reference(s)

Honey Present, approximately 3% [3]

Koji Extract

Found in the fermented

product of steamed rice and

Aspergillus oryzae

[1]

Beer Present as a minor component [1]

Sake (Japanese Rice Wine)
Contributes to the distinctive

taste
[10]

Starch Hydrolyzate Can be found as a byproduct [1][10]

Caramelized Glucose
Formed as a product of

thermal degradation of glucose
[3]

Fermented Foods
Occurs naturally in foods like

sourdough breads and kimchi
[11]

Physicochemical Properties of Kojibiose
Kojibiose is a white, crystalline powder with properties that make it a promising substitute for

sucrose in various applications. It is soluble in water and has a mild sweet taste.[3][4][12]
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Property Value Reference(s)

Chemical Formula C₁₂H₂₂O₁₁ [13][14]

Molar Mass 342.30 g/mol [3][13][14]

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-

tetrahydroxy-2-

[(2R,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyhexanal

[3][13]

CAS Number 2140-29-6 [13][14]

Appearance White to off-white powder/solid [12][14]

Solubility
Soluble in water (5 mg/mL,

clear, colorless solution)
[4][12][14]

Melting Point 174.5 °C [12]

Optical Activity +162° → +137° [12]

Biological Activity
Inhibitor of plant glucosidase I;

Prebiotic
[12][14]

Enzymology and Metabolism
The metabolism of kojibiose is primarily governed by two types of enzymes from the Glycoside

Hydrolase Family 65 (GH65): phosphorylases and hydrolases.

Kojibiose Phosphorylase (KP): This enzyme cleaves the α-(1→2) glycosidic bond of

kojibiose in the presence of inorganic phosphate (Pi) to yield D-glucose and β-D-glucose-1-

phosphate. The reaction is reversible, allowing for the synthesis of kojibiose from glucose-1-

phosphate and a suitable acceptor.

Kojibiose Hydrolase (Kojibiase): This enzyme catalyzes the hydrolysis of kojibiose into two

D-glucose molecules.

Below is a diagram illustrating the phosphorolytic cleavage of kojibiose.
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Phosphorolytic cleavage of kojibiose by Kojibiose Phosphorylase.

Kinetic Properties of Kojibiose-Acting Enzymes
The kinetic parameters of these enzymes are crucial for their application in biocatalysis and for

understanding their physiological roles.

Enzyme Substrate
K_m
(mM)

k_cat
(s⁻¹)

k_cat/K_
m
(M⁻¹s⁻¹)

Source
Organism

Referenc
e(s)

Kojibiose

Phosphoryl

ase (YcjT)

Kojibiose 1.05 1.1 1.12 x 10³
Escherichi

a coli K-12
[6][7][8]

β-

phosphogl

ucomutase

(YcjU)

β-D-

glucose-1-

P

0.018 21 1.1 x 10⁶
Escherichi

a coli K-12
[6][7][8]

Biotechnological Production and Experimental
Protocols
Given the low natural abundance of kojibiose, biotechnological synthesis represents the only

viable route for its large-scale production.[5] Several enzymatic strategies have been

developed, primarily using sucrose phosphorylase or dextransucrase.
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A highly efficient method involves a multi-step biocatalytic process starting from inexpensive

and readily available substrates like sucrose and lactose.[10][15] This process can yield

kojibiose with purities exceeding 99%.[15][16]

The general workflow for this sustainable production process is outlined below.
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Substrates:
Sucrose & Lactose

Step 1: Transglucosylation
(Dextransucrase)

Product Mixture:
4'-galactosyl-kojibiose,

Leucrose, Fructose, etc.

Step 2: Fermentation
(Saccharomyces cerevisiae)

Removes residual
monosaccharides

Step 3: Hydrolysis
(Kluyveromyces lactis

β-galactosidase)

Cleaves galactose moiety

Step 4: Purification
(e.g., Liquid Chromatography)

Final Product:
High-Purity Kojibiose

(>99%)

Click to download full resolution via product page

Biotechnological workflow for the synthesis of high-purity kojibiose.
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Detailed Experimental Protocol: Enzymatic Synthesis
and Purification
This protocol is a synthesized methodology based on the process developed by Díez-Municio

et al. (2014).[10][15]

Objective: To produce high-purity kojibiose from sucrose and lactose.

Materials:

Sucrose and Lactose (Substrates)

Dextransucrase from Leuconostoc mesenteroides

Saccharomyces cerevisiae (Baker's yeast)

β-galactosidase from Kluyveromyces lactis

Sodium acetate buffer (pH 5.2)

Sodium phosphate buffer (pH 7.0)

Preparative Liquid Chromatography system with a refractive index detector (LC-RID)

Methodology:

Step 1: Transglucosylation to form 4'-galactosyl-kojibiose

Prepare a reaction mixture containing sucrose and lactose in sodium acetate buffer (pH

5.2).

Add dextransucrase to the mixture.

Incubate the reaction under controlled temperature and stirring until maximum conversion

to the trisaccharide 4'-O-β-D-galactopyranosyl-kojibiose is achieved. The reaction

produces a complex mixture including the target trisaccharide, leucrose, and residual

monosaccharides.[1][15]
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Step 2: Removal of Monosaccharides by Fermentation

Adjust the pH of the reaction mixture from Step 1 to be optimal for yeast fermentation.

Inoculate the mixture with Saccharomyces cerevisiae.

Incubate to allow the yeast to consume residual monosaccharides like glucose, fructose,

and sucrose.[15][17]

After fermentation, remove the yeast cells by centrifugation.

Step 3: Hydrolysis of the Trisaccharide

To the supernatant from Step 2, add β-galactosidase from K. lactis. The reaction should be

performed in a suitable buffer (e.g., phosphate buffer, pH ~7.0).[1]

This enzyme specifically hydrolyzes the galactose moiety from 4'-galactosyl-kojibiose,

releasing free kojibiose and galactose.

Step 4: Final Purification

The resulting mixture contains kojibiose, galactose, and other minor components.

For the highest purity, subject the mixture to preparative liquid chromatography (e.g., size-

exclusion or ion-exchange chromatography).[1][15]

Monitor the fractions using an LC-RID system.

Collect the fractions corresponding to pure kojibiose.

The final product can be lyophilized to obtain a dry, stable powder with a purity of ≥99%.

[15]

Analytical Protocol: HPLC-RID for Kojibiose
Quantification
Objective: To identify and quantify kojibiose in a sample mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc42246a
https://www.researchgate.net/publication/318066826_Biocatalytic_Synthesis_of_the_Rare_Sugar_Kojibiose_Process_Scale-Up_and_Application_Testing
https://patents.google.com/patent/WO2015036637A1/en
https://www.benchchem.com/product/b1673742?utm_src=pdf-body
https://www.benchchem.com/product/b1673742?utm_src=pdf-body
https://www.benchchem.com/product/b1673742?utm_src=pdf-body
https://patents.google.com/patent/WO2015036637A1/en
https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc42246a
https://www.benchchem.com/product/b1673742?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc42246a
https://www.benchchem.com/product/b1673742?utm_src=pdf-body
https://www.benchchem.com/product/b1673742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Refractive Index Detector (RID)

Carbohydrate analysis column (e.g., Aminex HPX-87 series)

Procedure:

Sample Preparation: Dilute the sample containing kojibiose in ultrapure water. Filter through

a 0.22 µm syringe filter to remove particulates.

Chromatographic Conditions:

Mobile Phase: Degassed ultrapure water.

Flow Rate: Typically 0.5-0.6 mL/min.

Column Temperature: Maintained at an elevated temperature (e.g., 80-85 °C) to improve

peak resolution.

Detector Temperature: Set to match or be slightly above the column temperature.

Analysis:

Inject a known volume of the prepared sample into the HPLC system.

Run the analysis and record the chromatogram.

Identify the kojibiose peak by comparing its retention time with that of a pure kojibiose
standard.

Quantify the concentration by creating a standard curve with known concentrations of the

kojibiose standard and integrating the peak area of the sample.

Conclusion
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Kojibiose, once a scientific curiosity found in trace amounts in fermented foods, is now

accessible for in-depth research and industrial application thanks to significant advances in

biocatalysis. Its discovery has paved the way for the exploration of other rare sugars with

unique functional properties. The development of robust, scalable biotechnological processes

for its synthesis is critical for unlocking its potential as a low-calorie, prebiotic sweetener in

functional foods, and for further investigation into its therapeutic applications in the

pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid

foundation for professionals engaged in the research and development of novel carbohydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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